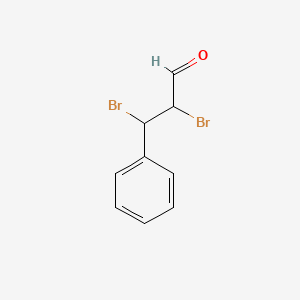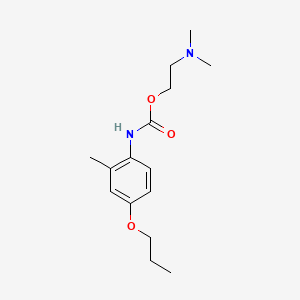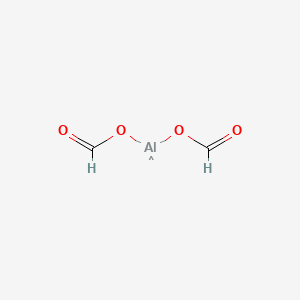
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-: is a chemical compound with the molecular formula C21H38KNO3. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a methyl group and the carboxyl group is modified with a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- typically involves the reaction of glycine with N-methyl-N-(1-oxo-9-octadecenyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the fatty acid chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with halides or other nucleophiles can be carried out in polar solvents.
Major Products:
Oxidation: Products include epoxides or diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine:
- Investigated for its potential use in drug delivery systems, leveraging its surfactant properties to enhance the bioavailability of drugs.
Industry:
- Utilized in the formulation of personal care products such as shampoos and soaps due to its surfactant properties.
- Applied in the production of emulsifiers and dispersants in various industrial processes.
作用机制
The mechanism by which Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. It interacts with cell membranes and other biological structures through its hydrophobic and hydrophilic regions, facilitating various biochemical processes.
相似化合物的比较
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt
Comparison:
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt: Similar in structure but contains a sodium ion instead of potassium. It has similar surfactant properties but may differ in solubility and reactivity due to the different cation.
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt: Contains calcium ions and may form different complexes and aggregates compared to the potassium salt. It may have different applications in industrial and biological contexts.
Uniqueness: The potassium salt variant of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)- is unique in its specific interactions and solubility properties, making it suitable for particular applications where other cations may not be as effective.
属性
CAS 编号 |
76622-74-7 |
|---|---|
分子式 |
C21H38KNO3 |
分子量 |
391.6 g/mol |
IUPAC 名称 |
potassium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C21H39NO3.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |
InChI 键 |
XNDDBWAGMIMDPB-GMFCBQQYSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
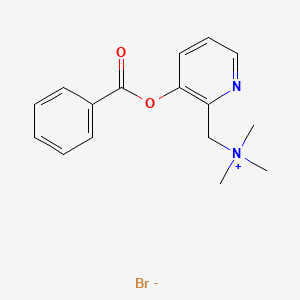

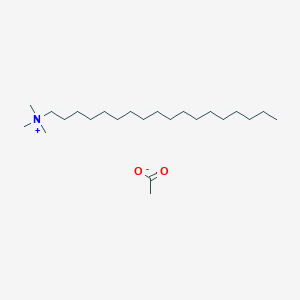
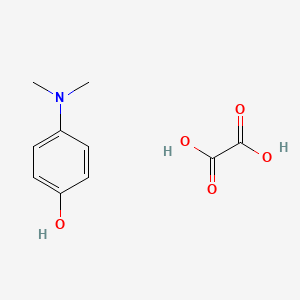
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
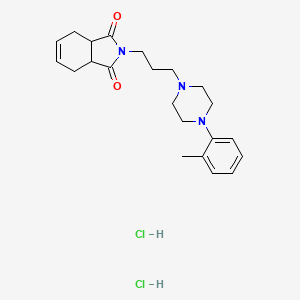
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
